1-Cyclohexyl-1-(4-benzyloxycyclohexyl)-2-(2-pyridinyl)ethanol-d11(Mixture of Diastereomers)
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Description
1-Cyclohexyl-1-(4-benzyloxycyclohexyl)-2-(2-pyridinyl)ethanol-d11(Mixture of Diastereomers) is a useful research compound. Its molecular formula is C26H35NO2 and its molecular weight is 404.638. The purity is usually 95%.
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Scientific Research Applications
Selective Oxidation of Alcohols
Research on the selective oxidation of alcohols, such as cyclohexanol, to their corresponding ketones provides insights into reaction mechanisms and conditions that could be relevant for compounds with similar structures. For instance, the study by R. Curci et al. (1991) discusses the oxidation of secondary alcohols using methyl(trifluoromethyl)dioxirane, showcasing high yields and selectivity under mild conditions (Curci, Fiorentino, Fusco, & Mello, 1991).
Post-cycloaddition Modification of MOFs
The incorporation of pyridinium derivatives into metal-organic frameworks (MOFs) for the improved separation of alcohols and water highlights the utility of pyridine-containing compounds in selective adsorption and separation processes. This approach, detailed by Ya-jun Zhang et al. (2017), could be of interest for applications involving similar pyridine-based compounds (Zhang et al., 2017).
Synthesis and Molecular Structure
The synthesis and characterization of 1-phenyl-2-(2-pyridyl)ethanol from a condensation reaction without a catalyst or solvent, as explored by M. Percino et al. (2015), provide valuable information on the structural and bonding aspects of pyridine-alcohol compounds. The formation of intermolecular hydrogen bonds in the crystal structure is noteworthy for understanding the stability and reactivity of such molecules (Percino et al., 2015).
Electrocatalysis and Photocatalysis
Investigations into the electrocatalytic and photocatalytic properties of compounds containing pyridine and cyclohexane rings can shed light on the potential applications of "1-Cyclohexyl-1-(4-benzyloxycyclohexyl)-2-(2-pyridinyl)ethanol-d11" in catalysis or as a reagent in synthetic transformations. For instance, the study of ultraviolet absorption spectra of 2-substituted pyridines by W. K. Musker et al. (1971) delves into σ-π conjugation involving Group IV elements, offering a perspective on electronic properties relevant to catalysis (Musker & Scholl, 1971).
Properties
IUPAC Name |
1-(4-phenylmethoxycyclohexyl)-2-pyridin-2-yl-1-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35NO2/c28-26(22-11-5-2-6-12-22,19-24-13-7-8-18-27-24)23-14-16-25(17-15-23)29-20-21-9-3-1-4-10-21/h1,3-4,7-10,13,18,22-23,25,28H,2,5-6,11-12,14-17,19-20H2/i2D2,5D2,6D2,11D2,12D2,22D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKPUJYYZTNHAGX-MZDFYBDVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(CC2=CC=CC=N2)(C3CCC(CC3)OCC4=CC=CC=C4)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])C(CC2=CC=CC=N2)(C3CCC(CC3)OCC4=CC=CC=C4)O)([2H])[2H])([2H])[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30675785 |
Source
|
Record name | 1-[4-(Benzyloxy)cyclohexyl]-1-(~2~H_11_)cyclohexyl-2-(pyridin-2-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30675785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1189891-05-1 |
Source
|
Record name | 1-[4-(Benzyloxy)cyclohexyl]-1-(~2~H_11_)cyclohexyl-2-(pyridin-2-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30675785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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